molecular formula C22H30ClNOS B611844 Xenthiorate hydrochloride CAS No. 7320-74-3

Xenthiorate hydrochloride

Cat. No.: B611844
CAS No.: 7320-74-3
M. Wt: 391.998
InChI Key: DMDLAKHJLZVWFB-UHFFFAOYSA-N
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Description

Xenthiorate hydrochloride is a biochemical.

Properties

CAS No.

7320-74-3

Molecular Formula

C22H30ClNOS

Molecular Weight

391.998

IUPAC Name

S-[2-(diethylamino)ethyl] 2-(4-phenylphenyl)butanethioate;hydrochloride

InChI

InChI=1S/C22H29NOS.ClH/c1-4-21(22(24)25-17-16-23(5-2)6-3)20-14-12-19(13-15-20)18-10-8-7-9-11-18;/h7-15,21H,4-6,16-17H2,1-3H3;1H

InChI Key

DMDLAKHJLZVWFB-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)SCCN(CC)CC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xenthiorate hydrochloride;  W-1816;  W 1816;  W1816.

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and purifying Xenthiorate hydrochloride in laboratory settings?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or acid-base neutralization reactions under controlled conditions (e.g., inert atmosphere, temperature modulation). Purification may employ recrystallization using solvents like ethanol or acetone, followed by vacuum filtration. Analytical validation via HPLC (High-Performance Liquid Chromatography) with UV detection ensures purity ≥98% . Stability during synthesis should be monitored using thermal gravimetric analysis (TGA) to detect decomposition thresholds .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use spectroscopic techniques:

  • FT-IR to confirm functional groups (e.g., hydrochloride salt formation via N-H stretching at 2500–3000 cm⁻¹).
  • NMR (¹H and ¹³C) to verify molecular structure and hydrogen bonding patterns.
  • X-ray diffraction (XRD) for crystalline structure validation. Cross-reference spectral data with published libraries or computational simulations (e.g., DFT) .

Q. What in vitro assays are recommended for preliminary pharmacological profiling of this compound?

  • Methodological Answer :

  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values.
  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
  • Permeability : Caco-2 cell monolayer assay to predict intestinal absorption. Include positive controls (e.g., metformin for solubility) and validate results via triplicate runs .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s in vitro vs. in vivo efficacy data?

  • Methodological Answer :

  • Hypothesis Testing : Compare pharmacokinetic parameters (e.g., Cmax, AUC) across species using LC-MS/MS.
  • Factor Analysis : Apply factorial design to isolate variables (e.g., metabolism by CYP450 enzymes, protein binding).
  • Data Reconciliation : Use Bayesian statistics to integrate in vitro IC₅₀ and in vivo ED₅₀ data, adjusting for bioavailability and tissue penetration .

Q. What strategies optimize this compound’s stability in aqueous formulations for long-term storage?

  • Methodological Answer :

  • Excipient Screening : Test viscosity-reducing agents (e.g., pyridoxine hydrochloride) at varying concentrations to prevent aggregation .
  • Accelerated Stability Studies : Store formulations at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via UPLC-TOF/MS and correlate with Arrhenius kinetics .

Q. How can computational modeling predict this compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities to receptors (e.g., GPCRs). Validate with MD simulations (NAMD/GROMACS) over 100-ns trajectories.
  • QSAR Analysis : Develop regression models linking structural descriptors (e.g., logP, polar surface area) to activity data. Cross-validate with leave-one-out methods .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

  • Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with Tukey’s post-hoc test to compare multiple dose groups. Report confidence intervals (95%) and effect sizes .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Answer :

  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via risk assessment (e.g., Ishikawa diagram).
  • PAT (Process Analytical Technology) : Implement real-time monitoring (e.g., Raman spectroscopy) to adjust reaction conditions dynamically .

Data Presentation Standards

  • Tables : Include raw data (mean ± SD), statistical significance (p-values), and experimental conditions (e.g., solvent, temperature).
  • Figures : Use scatter plots for dose-response curves and heatmaps for omics data. Ensure axis labels follow SI units .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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